molecular formula C14H20ClNO3 B1397681 Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride CAS No. 1220020-77-8

Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride

Cat. No.: B1397681
CAS No.: 1220020-77-8
M. Wt: 285.76 g/mol
InChI Key: ZPAFMLQIXXKJAN-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The development of piperidine-substituted benzoate derivatives emerged from the broader evolution of heterocyclic chemistry research spanning multiple decades. Piperidine itself, as a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, has long been recognized as one of the most important synthetic medicinal blocks for drug construction. The synthesis and functionalization of piperidine-containing compounds have witnessed substantial advancement, with more than 7000 piperidine-related papers published during recent five-year periods according to scientific databases.

The specific development of methyl benzoate derivatives incorporating piperidine functionality represents a convergence of aromatic chemistry and heterocyclic synthesis methodologies. Historical approaches to piperidine synthesis have included intramolecular cyclization reactions, metal-catalyzed transformations, and multicomponent reactions that allow for the introduction of various functional groups. The incorporation of methoxy linkers between the piperidine ring and benzoate ester represents a strategic modification that enhances molecular flexibility while maintaining the pharmacologically relevant heterocyclic core.

Research into piperidine derivatives has been driven by their demonstrated biological activities, including antibacterial, anti-inflammatory, antihypertensive, anticonvulsant, antimalarial, antiviral, and anticancer effects. These diverse pharmacological properties have motivated extensive synthetic efforts to develop new methods for preparing substituted piperidines, leading to the emergence of compounds like methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride as research targets.

Classification within Piperidine-Substituted Benzoate Derivatives

This compound belongs to a well-defined class of organic compounds characterized by the combination of piperidine heterocycles with benzoate ester functionality. This compound can be systematically classified based on several structural features that define its chemical properties and potential applications.

Classification Parameter Description Structural Feature
Heterocyclic Class Piperidine derivatives Six-membered nitrogen heterocycle
Ester Type Methyl benzoate Aromatic carboxylic acid methyl ester
Substitution Pattern ortho-substituted benzoate Substituent at position 2 of benzoic acid
Linker Chemistry Methoxy bridge Ether linkage connecting heterocycle to aromatic ring
Salt Form Hydrochloride Protonated nitrogen with chloride counterion

The compound features a benzene ring substituted with a methoxy group and a piperidine moiety, contributing to its unique chemical properties. The molecular structure can be represented with a Chemical Abstracts Service number, indicating its formal recognition within chemical databases. Similar compounds in this class include methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride, which demonstrates structural variations possible within this chemical family.

The classification of this compound within piperidine-substituted benzoates reflects the systematic approach to heterocyclic chemistry, where modifications to either the heterocyclic component or the aromatic ester can produce derivatives with distinct properties. The presence of the methoxy linker distinguishes this compound from direct piperidine-benzoate conjugates, providing additional conformational flexibility and potential interaction sites.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of modern synthetic approaches to complex heterocyclic systems. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has become widespread in pharmaceutical research.

Recent advances in piperidine synthesis have demonstrated the importance of developing fast and cost-effective methods for preparing substituted piperidines, making compounds like this compound valuable synthetic targets. The compound exemplifies several key trends in heterocyclic chemistry research, including the use of multicomponent reactions for efficient synthesis, the incorporation of flexible linkers to modulate biological activity, and the development of stable salt forms for improved handling and storage.

Research approaches to piperidine synthesis have evolved to include intramolecular cyclization reactions, asymmetric synthesis methods, and metal-catalyzed cyclization processes. These methodological advances have enabled the preparation of increasingly complex piperidine derivatives, including those with sophisticated substitution patterns like the methoxy-linked benzoate functionality found in this compound.

The compound's significance in research is further emphasized by its potential role in structure-activity relationship studies, where modifications to the piperidine ring position, the methoxy linker length, or the benzoate ester functionality can provide insights into molecular recognition and biological activity patterns. Such studies contribute to the fundamental understanding of how heterocyclic modifications influence molecular properties and biological interactions.

Related Structural Analogues in the Chemical Literature

The chemical literature contains numerous structural analogues of this compound, demonstrating the systematic exploration of structure-property relationships within this chemical space. These analogues vary in their substitution patterns, linker chemistry, and heterocyclic modifications, providing a comprehensive view of the chemical diversity achievable within this molecular framework.

Compound Name CAS Number Molecular Formula Key Structural Difference
Methyl 3-(4-piperidinyloxy)benzoate hydrochloride 936128-98-2 C₁₃H₁₈ClNO₃ meta-substitution, direct oxy linkage
Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride 1016979-28-4 C₁₄H₂₀ClNO₃ Additional methoxy group, different position
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride 1184976-73-5 C₁₄H₂₀ClNO₃ meta-substitution with methoxy linker

Direct analogues include methyl 3-(4-piperidinyloxy)benzoate hydrochloride, which features a direct ether linkage between the piperidine ring and the benzoate ester without the methylene bridge. This structural modification demonstrates how linker chemistry can be systematically varied to explore the effects of molecular flexibility on compound properties.

Another significant analogue is methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride, which incorporates an additional methoxy substituent and positions the piperidine ring at a different location on the benzene ring. This compound illustrates how multiple substitution patterns can be achieved within the same general structural framework.

The literature also includes methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride, which maintains the methoxy linker but shifts the substitution from the ortho to the meta position. Such positional isomers provide valuable insights into how substitution patterns influence molecular conformation and potential biological activity.

More complex analogues include compounds incorporating different heterocyclic rings or extended linker systems. For example, compounds with pyrrolidine rings instead of piperidine demonstrate how heterocycle size affects overall molecular properties. Additionally, analogues with longer alkoxy chains or different ester functionalities provide opportunities to explore the effects of molecular size and lipophilicity on compound behavior.

Properties

IUPAC Name

methyl 2-(piperidin-3-ylmethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-6-2-3-7-13(12)18-10-11-5-4-8-15-9-11;/h2-3,6-7,11,15H,4-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFMLQIXXKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220020-77-8
Record name Benzoic acid, 2-(3-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pathway 1: Esterification and Alkylation

  • Esterification of 2-Hydroxybenzoic Acid :

    • React 2-hydroxybenzoic acid with methanol under acidic conditions (e.g., HCl or H₂SO₄) to form methyl 2-hydroxybenzoate.
    • Reaction Conditions :
      • Solvent: Methanol
      • Catalyst: Concentrated HCl (0.1–0.2 eq)
      • Temperature: Reflux (65–70°C)
      • Yield: ~85–90%.
  • Introduction of Piperidinylmethoxy Group :

    • React methyl 2-hydroxybenzoate with 3-piperidinylmethanol in the presence of a base (e.g., K₂CO₃ or NaH).
    • Reaction Conditions :
      • Solvent: DMF or dichloromethane
      • Base: 1.5–2.0 eq
      • Temperature: 40–60°C, 6–8 hours
      • Yield: ~70–75%.
  • Salt Formation :

    • Treat the freebase with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt.
    • Purification : Recrystallization from ethanol/water mixtures yields >95% purity.

Pathway 2: Direct Alkylation of Piperidine Derivatives

  • React 3-piperidinylmethanol with methyl 2-bromobenzoate under basic conditions.
  • Key Advantage : Fewer steps compared to Pathway 1.
  • Yield : ~65–70% due to competing side reactions.

Reaction Optimization

Critical parameters influencing yield and purity include:

Parameter Optimal Range Impact on Reaction
Solvent DMF or dichloromethane Enhances solubility of intermediates
Base K₂CO₃ Minimizes ester hydrolysis
Temperature 50–60°C Balances reaction rate and side products
Catalyst (if used) Phase-transfer catalysts Accelerates alkylation step

Key Findings :

  • Using anhydrous conditions improves yield by 10–15%.
  • Excess 3-piperidinylmethanol (1.2 eq) reduces unreacted starting material.

Industrial vs. Laboratory Synthesis

Aspect Laboratory Method Industrial Method
Scale 10–100 g >1 kg batches
Purification Column chromatography Continuous crystallization
Catalyst Recovery Not feasible >90% recovery via filtration
Yield 70–75% 80–85% (optimized flow reactors)

Industrial processes prioritize cost-effectiveness, employing continuous flow reactors for the alkylation step to enhance throughput.

Key Challenges and Solutions

  • Challenge : Hydrolysis of the ester group during alkylation.
    • Solution : Use aprotic solvents (e.g., DMF) and controlled pH.
  • Challenge : Residual piperidine in the final product.
    • Solution : Multiple washes with dilute HCl.

Structural and Purity Analysis

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Key Differences and Similarities

The following table summarizes structural analogs, highlighting variations in heterocyclic rings, substituent positions, and functional groups:

Compound Name (CAS No.) Molecular Formula Key Structural Features Biological/Pharmacological Notes References
Methyl 2-(3-piperidinylmethoxy)benzoate HCl C₁₄H₂₀ClNO₃ 2-methoxybenzoate, 3-piperidinylmethoxy, HCl salt Research use; potential antispasmodic
Pitofenone HCl (1248-42-6) C₂₂H₂₆ClNO₄ 2-benzoylbenzoate, 4-(2-piperidinylethoxy), HCl salt Antispasmodic; acetylcholinesterase inhibitor
Methyl 4-(3-piperidinylmethoxy)benzoate HCl (1219972-65-2) C₁₄H₂₀ClNO₃ 4-methoxybenzoate, 3-piperidinylmethoxy, HCl salt Structural isomer; research applications
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl (1185038-20-3) C₁₄H₂₀ClNO₃ 4-ethoxybenzoate, 3-pyrrolidinylmethoxy (5-membered ring), HCl salt Altered ring strain; solubility studies
2-Methoxy-N-(piperidine-4-yl)benzamide HCl C₁₃H₁₉ClN₂O₂ 2-methoxybenzamide, piperidine-4-yl substitution, HCl salt Amide vs. ester; potential CNS activity
Methyl 2-(azetidin-3-yl)benzoate HCl (1203686-73-0) C₁₁H₁₄ClNO₂ 2-methoxybenzoate, azetidine (4-membered ring), HCl salt Reduced conformational flexibility
Key Observations:

Substituent Position: Substitution at the 2-position (target compound) vs. 4-position (e.g., Methyl 4-(3-piperidinylmethoxy)benzoate HCl) alters steric and electronic interactions. For example, Pitofenone HCl’s 4-benzoyl group enhances acetylcholinesterase inhibition compared to simpler methoxy derivatives . Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl demonstrates how ring size (pyrrolidine vs. piperidine) affects conformational flexibility and binding affinity .

Functional Group Variations: Ester vs. Salt Form: All analogs are hydrochloride salts, ensuring enhanced aqueous solubility critical for pharmacokinetic profiles.

Heterocyclic Modifications :

  • Azetidine (4-membered ring) in Methyl 2-(azetidin-3-yl)benzoate HCl introduces ring strain, which may reduce metabolic stability compared to piperidine analogs .

Physicochemical and Pharmacological Data

Property Methyl 2-(3-piperidinylmethoxy)benzoate HCl Pitofenone HCl Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl
Molecular Weight 285.77 g/mol 403.9 g/mol 285.77 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (higher) ~1.8 (lower due to pyrrolidine)
Solubility (Water) High (HCl salt) Moderate High (HCl salt)
Reported Activity Research compound Antispasmodic Not reported
Key Applications Drug discovery Therapeutic use Structural studies
Notes:
  • Pitofenone HCl’s higher molecular weight and benzoyl group contribute to its therapeutic efficacy as an antispasmodic .
  • Pyrrolidine analogs may exhibit faster renal clearance due to smaller ring size and reduced hydrophobicity .

Biological Activity

Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H20_{20}ClN1_{1}O3_{3}
  • Molecular Weight : 299.79 g/mol
  • IUPAC Name : this compound

The compound features a benzoate group linked to a piperidine moiety through a methoxy chain, which contributes to its unique properties and biological activities.

This compound exerts its effects primarily through interactions with various biological targets, including receptors and enzymes. The piperidine ring is known for its role in numerous pharmacological agents, influencing neurotransmitter systems and potentially offering analgesic, anti-inflammatory, or neuroprotective effects.

Pharmacological Applications

Research indicates that this compound has several potential applications:

  • Neuroscience : The compound shows promise in the treatment of neurodegenerative diseases due to its potential neuroprotective effects.
  • Anti-inflammatory Effects : Similar compounds have demonstrated significant anti-inflammatory activity in various assays, suggesting that this compound may exhibit similar properties .
  • Analgesic Properties : The piperidine structure is associated with analgesic activity, making this compound a candidate for pain management therapies.

In Vitro Studies

In vitro assays are commonly employed to evaluate the efficacy of this compound against various biological targets. Key findings include:

  • Binding Affinity : The compound's binding affinity to specific receptors has been assessed using radioligand binding assays.
  • IC50 Values : Preliminary studies report IC50 values indicating the concentration required to inhibit biological processes by 50%, which are crucial for determining potency.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride1220030-33-0Piperidine at position 4Different positioning affects activity
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride1220031-18-4Ethyl instead of methyl groupVariations in substitution patterns
Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride1248-42-6Complex benzoate structurePotentially enhanced bioactivity

This comparison highlights the uniqueness of this compound due to its specific arrangement of functional groups, which may confer distinct pharmacological properties compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anti-inflammatory Activity : A study on a related piperidine compound demonstrated significant reductions in carrageenan-induced paw edema, indicating potential anti-inflammatory effects .
  • Neuroprotective Effects : Research has suggested that compounds with similar structures may influence neurodegenerative pathways, providing a basis for further investigation into their therapeutic potential in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride?

  • Methodology : Synthesis typically involves coupling 3-piperidinylmethanol with methyl 2-hydroxybenzoate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via nucleophilic substitution in the presence of a base (e.g., K₂CO₃). Subsequent hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent like ethanol .
  • Critical Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution. Purification via recrystallization or column chromatography is essential to remove unreacted starting materials .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at position 2, piperidine ring integration).
  • HPLC : Assess purity (>95% by area normalization).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for free base and [M-Cl]⁺ for hydrochloride salt).
  • Melting Point : Compare observed values (e.g., ~175–180°C with decomposition) to literature data .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in airtight containers at 2–8°C to minimize degradation .
    • Emergency Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved experimentally?

  • Experimental Design :

  • Perform solubility studies in multiple solvents (e.g., water, DMSO, ethanol) under controlled temperatures (25°C, 37°C).
  • Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility.
  • Cross-validate results with computational models (e.g., Hansen solubility parameters) .
    • Data Contradiction Analysis : Discrepancies may arise from polymorphic forms or residual solvents. Characterize batches via XRPD to confirm crystalline phase consistency .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Process Optimization :

  • Use Design of Experiments (DoE) to evaluate factors like reaction time, temperature, and stoichiometry.
  • Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
  • Identify and quantify impurities (e.g., unreacted piperidine derivatives) via LC-MS .
    • Case Study : A 20% yield increase was achieved by replacing traditional heating with microwave-assisted synthesis at 80°C for 2 hours .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to model binding to receptors like GPCRs or ion channels.
  • Validate predictions with in vitro assays (e.g., radioligand binding studies for affinity measurements).
  • Analyze pharmacokinetics using QSAR models to estimate logP, bioavailability, and BBB penetration .

Critical Analysis of Research Challenges

  • Stability Under Physiological Conditions :

    • Issue : Degradation in aqueous buffers (pH 7.4) observed after 24 hours.
    • Solution : Use lyophilized formulations or stabilizers (e.g., cyclodextrins) for in vivo studies .
  • Crystallographic Data Gaps :

    • Gap : No single-crystal X-ray structure reported.
    • Recommendation : Recrystallize from ethanol/water and perform data collection using SHELXL or Mercury CSD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride
Reactant of Route 2
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Methyl 2-(3-piperidinylmethoxy)benzoate hydrochloride

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